![molecular formula C8H14N2O2 B1375865 N,N-dimethyl-4-oxopiperidine-1-carboxamide CAS No. 648895-43-6](/img/structure/B1375865.png)
N,N-dimethyl-4-oxopiperidine-1-carboxamide
Overview
Description
“N,N-dimethyl-4-oxopiperidine-1-carboxamide” is a chemical compound with the CAS Number: 648895-43-6 . It has a molecular weight of 170.21 . The IUPAC name for this compound is N,N-dimethyl-4-oxo-1-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for “N,N-dimethyl-4-oxopiperidine-1-carboxamide” is 1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
“N,N-dimethyl-4-oxopiperidine-1-carboxamide” is a powder with a melting point of 50-52 degrees Celsius . The compound should be stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Pharmaceutical Development
N,N-dimethyl-4-oxopiperidine-1-carboxamide: is a compound that plays a significant role in the pharmaceutical industry. Its structure is pivotal in the synthesis of various drugs, particularly those that involve piperidine as a core fragment . The compound’s derivatives are found in numerous classes of pharmaceuticals, indicating its versatility and importance in drug design and development.
Organic Synthesis
In the realm of organic chemistry, N,N-dimethyl-4-oxopiperidine-1-carboxamide is utilized for its reactivity in synthesizing complex organic compounds. It serves as a building block in multicomponent reactions, where it can be transformed into various substituted piperidines, which are valuable intermediates in organic synthesis.
Material Science
The applications of N,N-dimethyl-4-oxopiperidine-1-carboxamide extend to material science, where it is used in the development of new materials. Its molecular structure can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity .
Analytical Chemistry
In analytical chemistry, N,N-dimethyl-4-oxopiperidine-1-carboxamide may be used as a standard or reagent in various analytical techniques. Its well-defined properties, such as melting point and purity, make it suitable for calibrating instruments or as a reference compound in chromatographic analysis .
Life Sciences Research
This compound is also relevant in life sciences research. It can be employed in the study of biological systems, particularly when investigating the biochemical pathways involving piperidine or its derivatives. It may also be used in the synthesis of compounds that interact with biological targets .
Chromatography
N,N-dimethyl-4-oxopiperidine-1-carboxamide: finds its use in chromatography as a component in the separation of mixtures. It can act as a reference compound in the development of chromatographic methods, aiding in the identification and quantification of substances within a sample .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N,N-dimethyl-4-oxopiperidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)8(12)10-5-3-7(11)4-6-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUQDWOQZMASJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40800783 | |
Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-oxopiperidine-1-carboxamide | |
CAS RN |
648895-43-6 | |
Record name | N,N-Dimethyl-4-oxopiperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40800783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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